molecular formula C10H9NO B1212852 4-Methylquinolin-2-ol CAS No. 607-66-9

4-Methylquinolin-2-ol

Cat. No. B1212852
Key on ui cas rn: 607-66-9
M. Wt: 159.18 g/mol
InChI Key: APLVPBUBDFWWAD-UHFFFAOYSA-N
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Patent
US04138490

Procedure details

4-Methylquinol-2-one (24.0g.) was added in portions to a stirred suspension of sodium hydride [6.5g.; weighed as a 60% w/w dispersion in oil, but subsequently washed by decantation with petroleum ether (b.p. 40°-60° C.)] in dimethylformamide (150ml.), at 20°-25° C. After the addition was complete the mixture was stirred at 20°-25° C. for a further 1 hour. Benzyl chloride (23.0g.) was then added and the subsequent mixture was heated at 95°-100° C. for 20 hours. The mixture, which contained some solid, was then added to water (1 liter) and the resultant mixture was stirred for 1 hour. The solid which formed was separated by filtration, washed with water, and then was resuspended in a mixture of water (300ml.) and 2N hydrochloric acid (50ml.). This mixture was stirred for 15 minutes and then the solid separated by filtration to give 1-benzyl-4-methylquinol-2-one, as a white crystalline solid, 20.0g., m.p. 109°-111° C. after recrystallisation from cyclohexane.
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[NH:5][C:4](=[O:12])[CH:3]=1.[H-].[Na+]>>[CH2:2]([N:5]1[C:6]2[C:11](=[CH:10][CH:9]=[CH:8][CH:7]=2)[C:2]([CH3:1])=[CH:3][C:4]1=[O:12])[C:11]1[CH:6]=[CH:7][CH:8]=[CH:9][CH:10]=1 |f:1.2|

Inputs

Step One
Name
Quantity
24 g
Type
reactant
Smiles
CC1=CC(NC2=CC=CC=C12)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
was stirred at 20°-25° C. for a further 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
subsequently washed by decantation with petroleum ether (b.p. 40°-60° C.)] in dimethylformamide (150ml.)
CUSTOM
Type
CUSTOM
Details
at 20°-25° C
ADDITION
Type
ADDITION
Details
After the addition
ADDITION
Type
ADDITION
Details
Benzyl chloride (23.0g.) was then added
TEMPERATURE
Type
TEMPERATURE
Details
the subsequent mixture was heated at 95°-100° C. for 20 hours
Duration
20 h
ADDITION
Type
ADDITION
Details
was then added to water (1 liter)
STIRRING
Type
STIRRING
Details
the resultant mixture was stirred for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The solid which formed
CUSTOM
Type
CUSTOM
Details
was separated by filtration
WASH
Type
WASH
Details
washed with water
ADDITION
Type
ADDITION
Details
was resuspended in a mixture of water (300ml.) and 2N hydrochloric acid (50ml.)
STIRRING
Type
STIRRING
Details
This mixture was stirred for 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
the solid separated by filtration

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1C(C=C(C2=CC=CC=C12)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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